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  • Product: Methyl 2-ethyl-5-formylfuran-3-carboxylate
  • CAS: 1803583-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-ethyl-5-formylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethyl-5-formylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in medicinal chemistry and drug development. The furan scaffold is a prevalent motif in a vast array of natural products and pharmacologically active compounds, valued for its unique electronic properties and its capacity to act as a bioisostere for other aromatic rings. The specific arrangement of an ethyl group at the 2-position, a formyl group at the 5-position, and a methyl carboxylate at the 3-position provides a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the most plausible and chemically sound synthetic route to this target molecule, grounded in established organic chemistry principles.

Proposed Synthetic Pathway: A Two-Step Approach

A direct, one-pot synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate is not readily found in the current literature. Therefore, a robust and logical two-step synthetic strategy is proposed, commencing with the formation of a furan precursor, followed by a regioselective formylation.

Overall Synthetic Scheme:

Overall Synthesis Precursor Methyl 3-propionyl-4-oxohexanoate (1,4-Dicarbonyl Precursor) Intermediate Methyl 2-ethyl-furan-3-carboxylate Precursor->Intermediate Paal-Knorr Synthesis (Acid-catalyzed cyclization) Target Methyl 2-ethyl-5-formylfuran-3-carboxylate Intermediate->Target Vilsmeier-Haack Reaction (Formylation)

Caption: Proposed two-step synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate.

Part 1: Synthesis of the Furan Precursor: Methyl 2-ethyl-furan-3-carboxylate

The initial and crucial step is the construction of the substituted furan ring. The Paal-Knorr synthesis stands out as a classic and highly effective method for synthesizing furans from 1,4-dicarbonyl compounds.[1][2][3][4][5]

Reaction Mechanism: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration of a 1,4-dicarbonyl compound.[4][6]

  • Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Enolization: The second carbonyl group undergoes tautomerization to its more nucleophilic enol form.

  • Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in a 5-endo-trig cyclization, which is the rate-determining step, to form a cyclic hemiacetal intermediate.[4]

  • Dehydration: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the resulting oxonium ion yields the aromatic furan ring.

Paal-Knorr Mechanism cluster_0 Paal-Knorr Furan Synthesis Mechanism 1,4-Diketone Protonation 1,4-Diketone->Protonation + H+ Enolization Protonation->Enolization Tautomerization Cyclization Enolization->Cyclization Intramolecular Attack Dehydration_1 Cyclization->Dehydration_1 + H+ Dehydration_2 Dehydration_1->Dehydration_2 - H2O Furan Dehydration_2->Furan - H+

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Paal-Knorr Synthesis of Methyl 2-ethyl-furan-3-carboxylate

Starting Material: The required 1,4-dicarbonyl precursor is Methyl 3-propionyl-4-oxohexanoate . The synthesis of this specific precursor may require a separate multi-step procedure, which is beyond the scope of this guide. For the purpose of this protocol, we will assume the availability of this starting material.

ParameterConditionRationale
Reactants Methyl 3-propionyl-4-oxohexanoateThe specific 1,4-dicarbonyl compound that will cyclize to the desired product.
Catalyst p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)A strong acid catalyst is required to facilitate the protonation and dehydration steps.[4][6]
Solvent Toluene or BenzeneAn inert, high-boiling solvent that allows for the azeotropic removal of water, driving the equilibrium towards product formation.
Temperature RefluxTo provide sufficient energy for the reaction to proceed at a reasonable rate and to facilitate the removal of water.
Reaction Time 2-6 hoursTypically sufficient for the completion of the reaction, which should be monitored by Thin Layer Chromatography (TLC).

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Methyl 3-propionyl-4-oxohexanoate (1.0 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 equivalents) to the solution.

  • Heating and Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, Methyl 2-ethyl-furan-3-carboxylate, can be purified by vacuum distillation or silica gel column chromatography.

Part 2: Formylation of Methyl 2-ethyl-furan-3-carboxylate

The second step involves the introduction of a formyl (-CHO) group at the 5-position of the furan ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic and heteroaromatic compounds.[7][8][9][10][11]

Reaction Mechanism: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[10][11]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. For 2-alkylfurans, this attack occurs predominantly at the sterically less hindered and electronically activated 5-position.[12]

  • Aromatization and Hydrolysis: The resulting intermediate eliminates a proton to restore the aromaticity of the furan ring, forming an iminium salt. This salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Vilsmeier-Haack Mechanism cluster_1 Vilsmeier-Haack Reaction Mechanism DMF_POCl3 Electrophilic_Attack DMF_POCl3->Electrophilic_Attack Formation of Vilsmeier Reagent Hydrolysis Electrophilic_Attack->Hydrolysis Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2-ethyl-furan-3-carboxylate
ParameterConditionRationale
Reactants Methyl 2-ethyl-furan-3-carboxylate, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)The furan precursor and the reagents for generating the Vilsmeier reagent in situ.[9]
Stoichiometry Furan:DMF:POCl₃ = 1 : 1.1 : 1.1 (approx.)A slight excess of DMF and POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Solvent DMF (can act as both reagent and solvent) or an inert solvent like Dichloromethane (DCM)DMF is typically used in excess. If the substrate has poor solubility in DMF, a co-solvent can be used.
Temperature 0 °C to room temperature, then gentle heating (e.g., 60-80 °C)The initial formation of the Vilsmeier reagent is exothermic and should be controlled at a low temperature. The subsequent formylation may require heating to proceed at a practical rate.[8]
Reaction Time 2-8 hoursThe reaction should be monitored by TLC to determine completion.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Addition of Furan Precursor:

    • Dissolve Methyl 2-ethyl-furan-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the furan precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is neutral.

    • Stir the mixture for 30-60 minutes.

  • Extraction and Isolation:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product, Methyl 2-ethyl-5-formylfuran-3-carboxylate, by silica gel column chromatography to obtain the final product.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[1][2][13][14][15] It causes severe burns to the skin, eyes, and respiratory tract.[1] It is also a lachrymator.[2] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[13] Have an appropriate quenching agent and spill kit readily available.

  • N,N-Dimethylformamide (DMF): A flammable liquid and is harmful if inhaled or in contact with skin.[6][7][16][17][18] It is also a suspected teratogen.[6][16] Use in a well-ventilated fume hood and wear appropriate PPE. Avoid sources of ignition.[17]

  • General Precautions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate can be reliably achieved through a two-step process involving an initial Paal-Knorr furan synthesis to construct the core heterocyclic ring, followed by a Vilsmeier-Haack reaction for regioselective formylation at the 5-position. This synthetic strategy is based on well-established and versatile reactions in organic chemistry, offering a logical and practical approach for obtaining this valuable compound for further applications in drug discovery and development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%.
  • Alfa Aesar. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). Phosphorus oxychloride - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - N,N-dimethylformamide.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide.
  • PENTA s.r.o. (2025, July 8). N,N-dimethylformamide - SAFETY DATA SHEET.
  • RCI Labscan Limited. (2021, April 1). dimethylformamide - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie Pvt. Ltd. (2025, October 1). PHOSPHORUS OXYCHLORIDE EXTRA PURE - Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Formylation of 2-Alkylfurans.
  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 789-792.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Unknown. (n.d.). Paal-Knorr Synthesis. Cambridge University Press.
  • Deshmukh, A. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-ethyl-5-formylfuran-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-ethyl-5-formylfuran-3-carboxylate. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-ethyl-5-formylfuran-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this multifunctional furan derivative. The guide offers expert insights into spectral interpretation, experimental design, and data analysis, grounded in fundamental principles and supported by authoritative references.

Introduction: The Structural Significance of Methyl 2-ethyl-5-formylfuran-3-carboxylate

Methyl 2-ethyl-5-formylfuran-3-carboxylate is a substituted furan derivative featuring an ethyl group at the C2 position, a methyl carboxylate group at C3, and a formyl (aldehyde) group at C5. The unique arrangement of these electron-withdrawing and electron-donating groups on the furan ring creates a distinct electronic environment, which is reflected in its NMR spectra. Understanding the precise chemical shifts and coupling patterns is paramount for confirming the molecular structure, assessing purity, and studying its reactivity. NMR spectroscopy serves as an indispensable tool for this purpose, providing unambiguous atom-specific information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-ethyl-5-formylfuran-3-carboxylate is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the furan ring. The electron-withdrawing formyl and methyl carboxylate groups will deshield nearby protons, shifting their signals downfield, while the electron-donating ethyl group will have a shielding effect.

A summary of the predicted ¹H NMR spectral data is presented in the table below:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H (CHO)9.5 - 9.8Singlet (s)-1H
Furan-H (at C4)7.2 - 7.4Singlet (s)-1H
Methoxy-H (OCH₃)3.8 - 3.9Singlet (s)-3H
Methylene-H (CH₂)2.8 - 3.0Quartet (q)~7.62H
Methyl-H (CH₃ of ethyl)1.2 - 1.4Triplet (t)~7.63H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Aldehyde Proton (CHO): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic furan ring. This results in a characteristic downfield chemical shift, typically in the 9.5-10.0 ppm region.[1] It is expected to appear as a singlet as there are no adjacent protons to couple with.

  • Furan Proton (at C4): The lone proton on the furan ring at the C4 position is flanked by the methyl carboxylate group at C3 and the formyl group at C5. Both are electron-withdrawing, leading to significant deshielding and a downfield shift. Due to the absence of neighboring protons on the furan ring, this signal will appear as a singlet.

  • Methoxy Protons (OCH₃): The three protons of the methyl ester group are in a relatively shielded environment, attached to an oxygen atom. Their chemical shift is expected in the typical range for methyl esters.[2] This signal will be a sharp singlet due to the absence of adjacent protons.

  • Methylene Protons (CH₂): The two protons of the methylene group in the ethyl substituent are adjacent to the furan ring and a methyl group. Their proximity to the aromatic ring will cause a downfield shift compared to a simple alkane. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

  • Methyl Protons (CH₃ of ethyl): The three protons of the terminal methyl group of the ethyl substituent are in a typical aliphatic environment. They will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.

A summary of the predicted ¹³C NMR spectral data is presented below:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)185 - 195
Ester Carbonyl (C=O)160 - 165
Furan C5 (attached to CHO)150 - 155
Furan C2 (attached to ethyl)158 - 162
Furan C3 (attached to COOCH₃)115 - 120
Furan C4120 - 125
Methoxy Carbon (OCH₃)51 - 53
Methylene Carbon (CH₂)22 - 25
Methyl Carbon (CH₃ of ethyl)13 - 15

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbons: The carbon atoms of the aldehyde and ester carbonyl groups are sp² hybridized and bonded to highly electronegative oxygen atoms, resulting in significant deshielding and characteristic downfield chemical shifts.[3][4] Aldehyde carbonyls typically resonate further downfield than ester carbonyls.

  • Furan Ring Carbons: The chemical shifts of the furan ring carbons are influenced by the attached substituents. The carbons bearing the oxygen-containing substituents (C2 and C5) will be the most deshielded. The carbon attached to the ethyl group (C2) will also be downfield. The quaternary carbon C3, attached to the ester group, and the protonated carbon C4 will have distinct chemical shifts influenced by the overall electronic distribution in the ring.[5][6]

  • Alkyl Carbons: The sp³ hybridized carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum, consistent with typical values for such groups.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 2-ethyl-5-formylfuran-3-carboxylate, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[8] The choice of solvent can slightly influence chemical shifts.[9]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[10]

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.[8]

  • Cap the NMR tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Width: A 30° or 45° pulse is recommended for routine spectra to balance signal intensity and relaxation delays.[11]

  • Acquisition Time (AQ): Approximately 2-4 seconds.[11]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).[12]

  • Pulse Width: A 30° pulse is recommended to reduce the necessary relaxation delay.[11]

  • Acquisition Time (AQ): Approximately 1-2 seconds.[12]

  • Relaxation Delay (D1): 2 seconds.[12]

  • Number of Scans (NS): 1024 or more scans may be required to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Spectral Width (SW): A spectral width of approximately 220-240 ppm is standard.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[8]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of Methyl 2-ethyl-5-formylfuran-3-carboxylate and highlights the key proton environments.

Caption: Molecular structure of Methyl 2-ethyl-5-formylfuran-3-carboxylate with key proton groups highlighted.

Conclusion

This in-depth technical guide provides a thorough analysis of the expected ¹H and ¹³C NMR spectral data for Methyl 2-ethyl-5-formylfuran-3-carboxylate. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently interpret experimental NMR data to verify the structure and purity of this compound. The provided experimental protocol offers a robust starting point for acquiring high-quality spectra, ensuring reliable and reproducible results in a drug development or research setting.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield.

The target molecule is typically synthesized via the formylation of a precursor, Methyl 2-ethyl-furan-3-carboxylate, using the Vilsmeier-Haack reaction. This reaction, while powerful for formylating electron-rich heterocycles, is highly sensitive to reaction conditions.[1][2] Furan rings, in particular, are prone to polymerization or degradation under the strongly acidic conditions of the reaction, making precise control essential for achieving a high yield.[3][4]

This guide provides an optimized protocol, a detailed troubleshooting section, and answers to frequently asked questions to navigate the complexities of this synthesis.

Optimized Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of Methyl 2-ethyl-furan-3-carboxylate. The cornerstone of success is rigorous control over temperature and the absolute exclusion of moisture.[3][5]

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount
Methyl 2-ethyl-furan-3-carboxylate168.181.0User-defined
Phosphorus oxychloride (POCl₃)153.331.2Calculated
N,N-Dimethylformamide (DMF)73.093.0Calculated
Dichloromethane (DCM), Anhydrous84.93-Sufficient Volume
Saturated Sodium Bicarbonate (NaHCO₃)--Sufficient Volume
Crushed Ice--Sufficient Volume
Step-by-Step Methodology
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.

  • Vilsmeier Reagent Formation:

    • Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.) to the reaction flask via syringe.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 30-45 minutes. A white precipitate (the Vilsmeier reagent) may form.[5] Causality: This addition is highly exothermic. Slow, dropwise addition with efficient stirring is critical to dissipate heat and prevent reagent decomposition.[3]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Formylation Reaction:

    • Dissolve the starting material, Methyl 2-ethyl-furan-3-carboxylate (1.0 eq.), in a minimal amount of anhydrous dichloromethane (DCM).

    • Add this solution dropwise to the cold, stirred Vilsmeier reagent suspension over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-5 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:Ethyl Acetate 8:2).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Prepare a separate, large beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. The volume of this quenching solution should be at least 5-10 times the volume of the reaction mixture.

    • Crucial Step: Slowly and carefully pour the reaction mixture into the quenching solution. NEVER add water or bicarbonate to the reaction flask, as this can cause a violent, uncontrolled exothermic reaction.[6]

    • Stir the resulting mixture vigorously for at least 1 hour to ensure complete hydrolysis of the intermediate iminium salt and neutralization of acids.

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with water, then with saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product, Methyl 2-ethyl-5-formylfuran-3-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction mixture turned into a dark, insoluble tar. What happened and how can I prevent this?

A1: This is the most common failure mode and is indicative of furan ring polymerization. Furan and its derivatives are highly sensitive to strong acids and heat.[3][4]

  • Probable Cause 1: Excessive Temperature. The formation of the Vilsmeier reagent and its subsequent reaction with the furan are exothermic. If the heat is not dissipated effectively, localized "hot spots" can initiate rapid polymerization.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of both POCl₃ and the furan substrate. Use an efficient cooling bath (ice-salt or cryocooler) and ensure vigorous stirring. Add reagents slowly and dropwise.[3]

  • Probable Cause 2: High Reagent Concentration. Adding the reagents too quickly or using insufficient solvent can lead to high local concentrations of the acidic Vilsmeier reagent, promoting degradation.

    • Solution: Ensure slow, controlled addition of reagents. While the reaction can be run neat in DMF, for sensitive substrates, using an anhydrous co-solvent like DCM can help manage the reaction's exothermicity.

Q2: The yield is very low, and TLC/NMR analysis shows mostly unreacted starting material. What went wrong?

A2: This points to an issue with the Vilsmeier reagent, either its formation or its reactivity.

  • Probable Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture and will be rapidly quenched by water.[3][5][7]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere. Use high-purity, anhydrous solvents and reagents. Check the water content of your DMF, as it is hygroscopic.

  • Probable Cause 2: Impure Reagents. Old or degraded reagents can prevent the reaction from proceeding.

    • Solution: Use freshly opened or distilled POCl₃ and high-purity anhydrous DMF. Old DMF can contain dimethylamine and formic acid, which can interfere with the reaction.[3][5]

  • Probable Cause 3: Insufficient Reaction Time or Temperature. While high temperatures are dangerous, the reaction may not proceed to completion if the conditions are too mild, especially if the furan ring is deactivated by the ester group.

    • Solution: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature and monitor its progress over several hours via TLC. Gentle heating (e.g., to 40 °C) can be cautiously attempted if no conversion is observed at room temperature, but this increases the risk of polymerization.

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely side products?

A3: Besides polymerization products, other side reactions can complicate purification.

  • Probable Cause 1: Incomplete Hydrolysis. The initial product of the Vilsmeier-Haack reaction is an iminium salt.[1][8] If the quenching and hydrolysis step is incomplete, this salt can persist or lead to other byproducts during work-up and purification.

    • Solution: Ensure the quenching is performed for a sufficient duration (at least 1 hour) with vigorous stirring to allow for complete hydrolysis. Check that the pH of the aqueous layer is neutral or slightly basic before extraction.[6]

  • Probable Cause 2: Product Degradation. The formyl group makes the furan ring more susceptible to oxidation or other degradation pathways, especially during prolonged purification steps.

    • Solution: Work up the reaction promptly after completion. Use efficient purification methods like flash column chromatography and avoid prolonged exposure of the purified product to air and light.

Visualizing the Process

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation cluster_workup 3. Work-up & Purification reagent_formation Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) addition Slow Addition of Substrate to Vilsmeier Reagent (Maintain T < 10°C) reagent_formation->addition Freshly prepared substrate_prep Dissolve Furan Substrate in Anhydrous DCM substrate_prep->addition stir Stir & Warm to RT (Monitor by TLC) addition->stir quench Quench in Ice/NaHCO₃ stir->quench Reaction complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: High-level workflow for the synthesis of Methyl 2-ethyl-5-formylfuran-3-carboxylate.

Troubleshooting Decision Tree

G start Low Yield? check_tar Is there tar/polymer? start->check_tar Yes check_sm Is starting material (SM) recovered? start->check_sm No tar check_tar->check_sm No temp_control Issue: Temperature Control Solution: - Improve cooling (ice-salt bath) - Slow reagent addition - Vigorous stirring check_tar->temp_control Yes moisture Issue: Reagent Inactivity Solutions: 1. Check for Moisture:   - Flame-dry glassware   - Use anhydrous solvents 2. Check Reagent Purity:   - Use fresh POCl₃/DMF check_sm->moisture Yes workup_issue Issue: Work-up/Purification Loss Solutions: - Ensure complete hydrolysis  during quench - Check for product degradation  on silica gel check_sm->workup_issue No, SM consumed but product yield is low

Caption: A decision tree for troubleshooting low yield in the formylation reaction.

Frequently Asked Questions (FAQs)

FAQ 1: What exactly is the Vilsmeier reagent and why is it so reactive?

The Vilsmeier reagent is a chloroiminium salt, typically formed from the reaction of a substituted amide like DMF with an acid chloride like POCl₃.[8] The resulting species, (chloromethylene)dimethylammonium chloride, is a powerful electrophile.[7] Its high reactivity stems from the positively charged nitrogen atom, which strongly withdraws electron density from the carbon, making it highly susceptible to attack by electron-rich systems like the furan ring.[9]

FAQ 2: Why does formylation occur at the 5-position of the furan ring?

Electrophilic aromatic substitution on furan rings occurs preferentially at the C2 or C5 position (the alpha positions). This is because the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate formed by attack at the C3 or C4 positions.[10] In your starting material, Methyl 2-ethyl-furan-3-carboxylate, the C2 position is already substituted. Therefore, the most electron-rich and sterically accessible position for the electrophilic Vilsmeier reagent to attack is the C5 position.

FAQ 3: Can I use other reagents besides POCl₃ to form the Vilsmeier reagent?

Yes, other acid chlorides can be used, such as thionyl chloride (SOCl₂) or oxalyl chloride.[9] These alternatives can sometimes offer milder reaction conditions or different reactivity profiles.[7] However, the DMF/POCl₃ system is the most common and well-established for this transformation.[2]

FAQ 4: How can I be sure my starting material, Methyl 2-ethyl-furan-3-carboxylate, is pure enough?

The purity of the starting material is crucial. Impurities can interfere with the reaction or become formylated themselves, leading to a complex product mixture. You should verify the purity of your starting furan using techniques like ¹H NMR, GC-MS, and elemental analysis before beginning the Vilsmeier-Haack reaction. If necessary, purify it by distillation or column chromatography.

References

  • Gabriele, B., et al. (2012). Synthesis of Furan-3-carboxylic and 4-Methylene-4,5-dihydrofuran-3-carboxylic Esters by Direct Palladium Iodide Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Au‐catalyzed synthesis of functionalized furan‐3‐carboxylates. ResearchGate. Available at: [Link]

  • Dong, J., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing. Available at: [Link]

  • Grokipedia (n.d.). Vilsmeier reagent. Grokipedia. Available at: [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Chem-Station (2014). Vilsmeier-Haack Reaction. Chem-Station International Edition. Available at: [Link]

  • Google Patents (n.d.). US4603205A - Furan-3-carboxylic acid derivatives. Google Patents.
  • Reddit (2021). Improving yields on alkylfuran synthesis. r/Chempros. Available at: [Link]

  • Organic Reactions (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]

  • Gomonov, K. A., et al. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Royal Society of Chemistry (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Scirp.org (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

  • J&K Scientific LLC (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation in Methyl 2-ethyl-5-formylfuran-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 2-ethyl-5-formylfuran-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 2-ethyl-5-formylfuran-3-carboxylate . Due to the presence of the C5-formyl (aldehyde) group, this furan derivative is highly susceptible to autoxidation during storage and handling.

This guide synthesizes mechanistic theory with field-proven protocols to help you detect, prevent, and reverse oxidative degradation.

Mechanistic Overview: The Autoxidation Pathway

The primary degradation pathway for Methyl 2-ethyl-5-formylfuran-3-carboxylate is the radical chain autoxidation of the formyl group to a carboxylic acid, yielding Methyl 5-carboxy-2-ethylfuran-3-carboxylate [1].

This process is initiated by light, heat, or trace transition metals, which abstract a hydrogen atom from the aldehyde to form an acyl radical[2]. Molecular oxygen (O₂) then rapidly adds to the acyl radical to form a peroxy acid intermediate, which subsequently reacts with another intact aldehyde molecule to produce two equivalents of the degraded carboxylic acid[2]. Understanding this pathway is critical for implementing effective interventions.

Autoxidation Aldehyde Methyl 2-ethyl-5-formylfuran-3-carboxylate (Intact Aldehyde) Initiation Acyl Radical Formation (Initiation Phase) Aldehyde->Initiation Autoxidation Peroxy Peroxy Acid Intermediate (Propagation Phase) Initiation->Peroxy O2 Addition Peroxy->Aldehyde Bimolecular Reaction Acid Methyl 5-carboxy-2-ethylfuran-3-carboxylate (Degraded Acid) Peroxy->Acid Hydrogen Abstraction Light Light / Heat / Metals Light->Initiation Oxygen Oxygen (O2) Oxygen->Peroxy BHT Antioxidant (BHT) Quenches Radicals BHT->Initiation Inhibits Argon Argon Atmosphere Displaces O2 Argon->Oxygen Blocks

Caption: Radical chain autoxidation pathway of the formyl group and targeted chemical intervention points.

Troubleshooting & FAQs

Q1: My stored batch has turned slightly yellow and shows a new, highly polar streaking spot on TLC. What happened? A1: Discoloration and increased polarity are classic indicators of aldehyde autoxidation[3]. The new polar spot is the carboxylic acid byproduct. Because carboxylic acids strongly hydrogen-bond with silica gel, they typically streak on standard Normal-Phase TLC plates. Diagnostic Action: Confirm the degradation using LC-MS (look for an [M+16] mass shift corresponding to oxygen insertion) or FT-IR (look for the appearance of a broad O-H stretch between 2500–3300 cm⁻¹)[3].

Q2: How can I prevent this degradation during long-term storage? A2: Autoxidation requires oxygen and is accelerated by energy inputs (light/heat).

  • Atmosphere: Store the compound under a strict Argon atmosphere. Causality: Argon is denser than Nitrogen and air; it settles at the bottom of the vial, creating a physical blanket that effectively displaces the molecular oxygen required for the propagation phase[3].

  • Temperature & Light: Store at -20°C in tightly sealed amber glass vials to prevent photo-initiation[3].

  • Additives: If storing the compound in solution or as a neat oil, add 0.01% - 0.05% (w/w) Butylated hydroxytoluene (BHT)[3],[4]. Causality: BHT is a sterically hindered phenol. It donates a hydrogen atom to quench acyl/peroxy radicals. The resulting BHT phenoxy radical is stabilized by resonance and sterically shielded by tert-butyl groups, preventing it from continuing the chain reaction.

Q3: My downstream reaction requires strictly anhydrous and acid-free conditions. How do I rescue a degraded batch? A3: Do not rely on a simple aqueous base wash. While washing with saturated NaHCO₃ can remove the carboxylic acid, it often leads to emulsions and leaves trace water in the furan organic layer. Instead, use Bisulfite Adduct Purification (see Protocol 1). This is a highly specific, self-validating technique that selectively pulls only the intact aldehyde into the aqueous phase, leaving all impurities behind.

Quantitative Data: Storage Stability

The following table summarizes the impact of various storage conditions on the purity of furan-carboxaldehyde derivatives, demonstrating the critical need for atmospheric control and antioxidants[3],[5].

Storage ConditionAtmosphereAdditivePurity (T=0)Purity (4 Weeks)Primary Impurity
25°C (Ambient)AirNone99.5%82.1%Carboxylic Acid
4°C (Fridge)AirNone99.5%91.4%Carboxylic Acid
-20°C (Freezer)AirNone99.5%96.8%Carboxylic Acid
25°C (Ambient)Air0.05% BHT99.5%97.5%Trace Acid
-20°C (Freezer) Argon None 99.5% 99.2% Trace Acid
Experimental Protocols
Protocol 1: Bisulfite Adduct Purification (Rescue of Degraded Aldehyde)

Expert Insight & Causality: This protocol is a self-validating system. Sodium bisulfite acts as a nucleophile, specifically attacking the unhindered electrophilic formyl carbon to form a water-soluble α-hydroxy sulfonate. The degraded carboxylic acid impurity is electronically deactivated and sterically hindered, so it cannot form this adduct and remains lipophilic.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded Methyl 2-ethyl-5-formylfuran-3-carboxylate in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Adduct Formation: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃). Stir vigorously for 1–2 hours at room temperature. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (containing your captured aldehyde). Discard the organic layer, which now contains the carboxylic acid impurity and any furan-ring degradation products.

  • Washing: Wash the aqueous layer once more with fresh diethyl ether to ensure the absolute removal of lipophilic impurities.

  • Regeneration: Cool the aqueous layer in an ice bath. Carefully adjust the pH to ~9-10 using 10% aqueous Na₂CO₃. Causality: The mild base shifts the equilibrium, decomposing the sulfonate adduct back into the free aldehyde. (Note: Avoid strong bases like NaOH to prevent hydrolysis of the C3 methyl ester).

  • Extraction: Extract the regenerated free aldehyde into fresh ethyl acetate (3x).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ultra-pure aldehyde.

Protocol 2: Stability-Indicating HPLC Method

Expert Insight & Causality: To accurately quantify oxidative degradation, the mobile phase must resolve the less polar aldehyde from the more polar carboxylic acid. Because the furan-carboxylic acid has a pKa around 4, running a neutral mobile phase will cause it to partially ionize, leading to peak tailing and variable retention times. Adding 0.1% Trifluoroacetic acid (TFA) forces the acid into its fully protonated, lipophilic state, ensuring sharp, quantifiable peaks[3].

Step-by-Step Methodology:

  • Column: C18 Reverse-Phase analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water containing 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (optimal for furan ring conjugation).

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile. Inject 10 µL.

References
  • Google Patents. "EP0096153A2 - Stabilization of aldehydes." European Patent Office.
  • IntechOpen. "Autoxidation of Fuels During Storage." IntechOpen Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation." PMC. Available at:[Link]

  • ACS Publications. "Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid." ExLibris. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-ethyl-5-formylfuran-3-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-ethyl-5-formylfuran-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-ethyl-5-formylfuran-3-carboxylate . Highly functionalized furan building blocks are critical in medicinal chemistry, but the presence of a reactive C5-formyl group and an electron-rich furan core makes this compound notoriously susceptible to autoxidation and acid-catalyzed polymerization[1].

This document provides field-proven troubleshooting strategies, physicochemical data, and step-by-step methodologies to ensure high-yield purification and isolation.

Physicochemical Profiling & Stability Data

Understanding the physical and chemical liabilities of your compound is the first step in designing a self-validating purification system. The table below summarizes the critical data points that dictate our experimental choices.

Property / LiabilityCharacteristicImpact on Purification Strategy
Functional Groups Furan core, C2-Ethyl, C3-Methyl Ester, C5-FormylHighly polarizable; requires careful solvent selection (e.g., EtOAc/Hexanes) for crystallization[2].
Acid Sensitivity High (Furan ring)Prone to acid-catalyzed humin formation (tarring). Cannot be purified on standard acidic silica gel[1].
Oxidation Potential High (Formyl group)Aldehyde rapidly oxidizes to a carboxylic acid in the presence of ambient O₂[3].
Thermal Stability ModerateProlonged heating above 60°C promotes self-polymerization. Evaporation must be done under high vacuum at low temperatures[1].

Experimental Protocols

Workflow A: Base-Deactivated Flash Chromatography

The Causality: Standard silica gel contains acidic silanol groups (pH ~4.5–5.5) that catalyze the polymerization of furan aldehydes, leading to dark streaking and massive yield losses[1]. By pre-treating the silica with a volatile amine, we neutralize these active sites, creating a self-validating system where the aldehyde elutes cleanly without on-column degradation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., 10–20% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete neutralization of the acidic silanol groups.

  • Equilibration: Flush with 2 CV of your standard mobile phase (without TEA) to remove excess free amine, which could otherwise co-elute with your product and contaminate the NMR.

  • Loading: Dissolve the crude Methyl 2-ethyl-5-formylfuran-3-carboxylate in a minimum volume of Dichloromethane (DCM) and load it evenly onto the column.

  • Elution: Elute using a gentle gradient. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation[1].

Workflow B: Dual-Solvent Recrystallization

The Causality: Furan-3-carboxylates often present as low-melting solids or viscous oils when impure[2]. A dual-solvent system leverages the compound's high solubility in Ethyl Acetate and poor solubility in Hexanes to force selective crystallization, leaving oxidized impurities (which are more polar) in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the crude compound in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (approx. 50°C) until the compound just dissolves.

  • Anti-Solvent Addition: Dropwise, add warm Hexanes (or Heptane) while swirling until the solution becomes faintly cloudy (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Cooling (Critical Step): Allow the flask to cool to room temperature slowly over 2 hours. Do not disturb the flask. Rapid cooling causes the compound to phase-separate as a liquid ("oiling out") rather than forming a crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystalline yield.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Troubleshooting & FAQs

Q: Why does my purified Methyl 2-ethyl-5-formylfuran-3-carboxylate turn dark brown or black over time? A: This is a classic sign of humin formation and autoxidation[1]. The C5-formyl group reacts with ambient oxygen to form a furan-carboxylic acid derivative[3]. This trace acid then auto-catalyzes the polymerization of the electron-rich furan ring, creating dark, tar-like oligomers. Solution: Always store the purified compound under an inert atmosphere (Argon or Nitrogen) in an amber vial at -20°C.

Q: I am losing over 50% of my product on the silica column, and the baseline of my TLC is dark. How do I fix this? A: The acidic nature of standard silica gel is degrading your aldehyde[1]. If the 1% TEA neutralization protocol (Workflow A) is insufficient, switch your stationary phase to Neutral Alumina (Brockmann Grade III) [1]. Alumina lacks the acidic silanol groups and provides excellent recovery for highly sensitive furan aldehydes.

Q: NMR analysis shows a broad peak around 11–12 ppm and the disappearance of the aldehyde proton (~9.5 ppm). What happened? A: Your compound has undergone severe oxidation. The formyl group has oxidized into a carboxylic acid[3][4]. Solution: To rescue the remaining batch, dissolve the mixture in diethyl ether and wash it with saturated aqueous NaHCO₃. The oxidized carboxylic acid impurity will deprotonate and partition into the aqueous layer, while the intact Methyl 2-ethyl-5-formylfuran-3-carboxylate remains in the organic layer.

Q: During recrystallization, my product forms a viscous syrup at the bottom of the flask instead of crystals ("oiling out"). How do I induce crystallization? A: "Oiling out" occurs when the compound precipitates above its melting point due to a high concentration of impurities or overly rapid cooling. Solution: Re-heat the mixture until the oil dissolves, add 5% more Ethyl Acetate, and cool it much slower. If it still oils out, scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions (nucleation sites), or introduce a tiny seed crystal from a previous pure batch[2].

Workflows & Degradation Pathways Visualization

G Crude Crude Methyl 2-ethyl-5- formylfuran-3-carboxylate Acid Acidic Conditions (Standard Silica) Crude->Acid Improper Chromatography O2 Air/O2 Exposure (Light/Heat) Crude->O2 Poor Storage Neutral Neutralized Silica (1% TEA) or Alumina Crude->Neutral Optimized Purification Inert Argon/N2 Atmosphere & Cold Storage Crude->Inert Optimized Handling Polymer Polymerization & Humin Formation (Tar) Acid->Polymer AcidDeg Oxidation to Carboxylic Acid O2->AcidDeg Pure Pure, Stable Furan Aldehyde Neutral->Pure Inert->Pure

Fig 1: Degradation pathways and optimized purification workflows for furan aldehydes.

References

  • Li, X.-L., et al. "Highly Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Formylfuran Mediated by Surface Superoxo and Peroxo on Mo3Cu1/NH2-SBA-15." Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]

  • "A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4+1] cyclization." Semantic Scholar. URL: [Link]

Sources

Optimization

Overcoming solubility issues of Methyl 2-ethyl-5-formylfuran-3-carboxylate in polar solvents

Focus Compound: Methyl 2-ethyl-5-formylfuran-3-carboxylate Target Environment: Polar Solvents (Aqueous Buffers, In Vitro/In Vivo Assay Media) Welcome to the Technical Support Center. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Methyl 2-ethyl-5-formylfuran-3-carboxylate Target Environment: Polar Solvents (Aqueous Buffers, In Vitro/In Vivo Assay Media)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with furan derivatives. This portal provides mechanistic insights, troubleshooting FAQs, validated protocols, and quantitative formulation data.

Compound Profiling & Mechanistic Causality

To solve a solubility issue, we must first understand the molecular thermodynamics at play. Methyl 2-ethyl-5-formylfuran-3-carboxylate consists of a lipophilic furan core flanked by an ethyl chain, a methyl ester, and a formyl (aldehyde) group.

The Solvation Paradox:

  • In Polar Aprotic Solvents (e.g., DMSO, THF): The compound exhibits excellent solubility. Solvents like DMSO possess high dielectric constants and can solvate the polar ester and aldehyde groups via dipole-dipole interactions without requiring hydrogen bond donation[1],[2].

  • In Polar Protic Solvents (e.g., Water, PBS): The compound is practically insoluble. While the ester and aldehyde groups are hydrogen bond acceptors, the molecule lacks hydrogen bond donors. Consequently, it cannot sufficiently disrupt the highly ordered water-water hydrogen bonding network, resulting in a massive energetic penalty for solvation[1].

When researchers dilute a DMSO stock of this compound into an aqueous assay buffer, the local dielectric constant drops rapidly. The solvation shell is destroyed, leading to immediate hydrophobic collapse and compound precipitation (often referred to as "crashing out")[3].

Troubleshooting FAQs

Q1: My compound dissolves perfectly in 100% DMSO but precipitates immediately upon addition to my aqueous assay buffer. What is the first step I should take? A1: This is a classic "solvent shift" precipitation. Because your final assay buffer is polar protic, the compound undergoes hydrophobic collapse[3]. Do not attempt to force it into solution by heating the aqueous buffer, as it will simply crash out again upon cooling. Instead, transition to a micellar solubilization strategy using a surfactant (like Tween-80) to shield the hydrophobic furan core from the aqueous environment[4].

Q2: Can I lower the pH of my buffer to dissolve it, similar to protocols used for other furan derivatives? A2: No. While furan amine derivatives can be protonated at low pH to increase their polarity and aqueous solubility[3], Methyl 2-ethyl-5-formylfuran-3-carboxylate lacks ionizable basic groups. Extreme pH adjustments will not induce ionization and will likely cause unwanted ester hydrolysis or degradation of the formyl group.

Q3: What is the maximum amount of DMSO I can use in cell-based assays to keep this compound in solution? A3: For most in vitro cell-based assays, the final DMSO concentration must not exceed 0.5% to 1.0% (v/v). Higher concentrations cause solvent-induced cytotoxicity, alter membrane permeability, and create artifactual assay signaling[3]. If the compound precipitates at 1% DMSO, you must utilize a complexation agent (like cyclodextrin) rather than increasing the organic co-solvent ratio.

Solubilization Workflows & Logical Pathways

Workflow Start Compound Precipitates in Aqueous Buffer CheckIon Are there ionizable groups? (e.g., amines, acids) Start->CheckIon NoIon No (Ester/Aldehyde) CheckIon->NoIon YesIon Yes CheckIon->YesIon CoSolvent Add Co-solvent (DMSO, PEG400) NoIon->CoSolvent pHAdjust Adjust pH (Not applicable here) YesIon->pHAdjust CheckSol1 Is it fully dissolved? CoSolvent->CheckSol1 Surfactant Add Surfactant (Tween-80, Cremophor) CheckSol1->Surfactant No Success Proceed with Assay (Run Vehicle Controls) CheckSol1->Success Yes CheckSol2 Is it fully dissolved? Surfactant->CheckSol2 Complexation Cyclodextrin Complexation (HP-β-CD 10-20%) CheckSol2->Complexation No CheckSol2->Success Yes Complexation->Success

Troubleshooting workflow for solubilizing furan derivatives in polar aqueous assays.

Validated Solubilization Protocols

The following protocols are engineered as self-validating systems to ensure you do not run assays with micro-precipitates, which can severely skew dose-response curves.

Protocol A: Micellar Solubilization (Ideal for In Vitro Assays)

Causality: Surfactants lower the surface tension of the polar solvent and form micelles above their Critical Micelle Concentration (CMC). The lipophilic furan ring partitions into the hydrophobic core of the micelle, effectively shielding it from water[4].

  • Master Stock Preparation: Weigh 1.82 mg of Methyl 2-ethyl-5-formylfuran-3-carboxylate (MW ≈ 182.17 g/mol ) and dissolve completely in 100 µL of 100% DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Vehicle Preparation: In a separate vial, prepare a vehicle mixture consisting of 10% Tween-80, 20% PEG-400, and 70% PBS (pH 7.4).

  • Thermal Activation: Warm the vehicle mixture to 37°C to reduce viscosity and enhance the kinetics of micelle formation.

  • Integration: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 900 µL of the warmed vehicle mixture while vortexing vigorously.

  • Homogenization: Sonicate the solution in a water bath for 10 minutes at room temperature.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, the compound has crashed out; you must increase the Tween-80 ratio. If no pellet is visible, measure the supernatant absorbance via UV-Vis to confirm the expected concentration.

Protocol B: Host-Guest Complexation (Ideal for In Vivo Dosing)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a truncated cone structure with a hydrophobic internal cavity and a hydrophilic exterior. The furan ring fits into this cavity via van der Waals forces, while the exterior ensures bulk aqueous solubility[4].

CD_Complex Furan Hydrophobic Furan Derivative Complex Inclusion Complex (Solubilized) Furan->Complex Hydrophobic Interaction CD HP-β-CD (Hydrophilic Exterior) CD->Complex Cavity Encapsulation

Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Saturation: Add Methyl 2-ethyl-5-formylfuran-3-carboxylate in excess (e.g., 10 mg/mL) directly to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 500 rpm for 24 to 48 hours at room temperature to allow the host-guest complexation equilibrium to be reached.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Analyze the filtrate using HPLC-UV against a standard curve (prepared in 100% acetonitrile) to determine the exact solubilized concentration before dosing.

Quantitative Formulation Data

To aid in vehicle selection, the following table summarizes the comparative solubility enhancement of hydrophobic furan derivatives across different polar solvent systems.

Table 1: Comparative Solubility in Various Polar Solvent Systems

Solvent System / VehicleSolvent ClassificationApparent Solubility (mg/mL)Visual Stability (24h)Mechanistic Action
100% Water (pH 7.4) Polar Protic< 0.01Immediate PrecipitationNone (High solvation energy penalty)
100% DMSO Polar Aprotic> 50.0Clear SolutionHigh dielectric solvation, no H-bond donor requirement
5% DMSO in PBS Mixed Aqueous0.05Cloudy / PrecipitateInsufficient co-solvency to prevent hydrophobic collapse
10% Tween-80 + 5% DMSO in PBS Micellar Aqueous2.5Clear SolutionEncapsulation of furan core in lipophilic micelle interior
20% HP-β-CD in Water Complexation Aqueous8.5Clear SolutionHost-guest inclusion of the furan ring within CD cavity

References

  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
  • Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents.MDPI.
  • Overcoming solubility issues of furan amine derivatives in assays.BenchChem.
  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.ACS Omega.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 2-ethyl-5-formylfuran-3-carboxylate

Welcome to the Technical Support and Troubleshooting Portal for Methyl 2-ethyl-5-formylfuran-3-carboxylate (CAS: 1803583-65-4)[1]. This highly functionalized furan derivative is a valuable building block in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for Methyl 2-ethyl-5-formylfuran-3-carboxylate (CAS: 1803583-65-4)[1]. This highly functionalized furan derivative is a valuable building block in drug discovery and polymer synthesis. However, its trisubstituted furan architecture—specifically the presence of a reactive C5-formyl group and a C3-methyl ester—renders it highly susceptible to environmental degradation if handled improperly.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to ensure >98% compound integrity during long-term storage.

Structural Vulnerability Profile

To prevent degradation, one must first understand the thermodynamic vulnerabilities of the molecule. Methyl 2-ethyl-5-formylfuran-3-carboxylate possesses three primary reactive centers:

  • The Formyl Group (Aldehyde): Highly susceptible to radical-mediated autoxidation, readily converting into a furan-5-carboxylic acid in the presence of atmospheric oxygen and UV light[2].

  • The Methyl Ester: Vulnerable to moisture-driven nucleophilic acyl substitution (hydrolysis), yielding methanol and a free furoic acid[3].

  • The Furan Ring: Sensitive to thermal stress and trace acidic impurities, which can trigger intermolecular aldol-type condensations, leading to the formation of dark, insoluble polymeric networks known as humins[4].

Mechanistic Degradation & Prevention Workflow

G Start Methyl 2-ethyl-5-formylfuran-3-carboxylate (Intact Compound) Oxidation Aldehyde Autoxidation (Forms Carboxylic Acid) Start->Oxidation O2, Light Hydrolysis Ester Hydrolysis (Forms Furoic Acid + MeOH) Start->Hydrolysis H2O, Heat Polymerization Furan Ring Condensation (Forms Humins) Start->Polymerization Heat, Acids PrevOx Purge with Argon (Ar) Store in Amber Vials Oxidation->PrevOx Prevention PrevHyd Store with Desiccant Avoid Moisture Hydrolysis->PrevHyd Prevention PrevPol Store at -20°C Avoid Acid/Base Traces Polymerization->PrevPol Prevention

Mechanistic degradation pathways and targeted preventative storage strategies.

Troubleshooting & FAQs

Q1: My stored batch has changed from a pale yellow oil/solid to a dark brown, viscous material. What happened? A1: This discoloration is the hallmark of furan ring condensation and the formation of humin polymers[4]. Furan aldehydes are highly sensitive to thermal stress. At room temperature, intermolecular condensation occurs between the electrophilic formyl group of one molecule and the nucleophilic furan ring of another.

  • Causality & Fix: This is a thermally driven, acid-catalyzed process. Always store the compound at -20°C. If the material has darkened slightly but is still mostly soluble, it can be rescued via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) prior to use.

Q2: Routine NMR analysis shows a new broad peak around 10–11 ppm and the partial disappearance of the aldehyde proton (~9.5 ppm). Is the ester hydrolyzing? A2: No, this spectral shift indicates autoxidation of the formyl group , not ester hydrolysis. The formyl group (-CHO) oxidizes readily in the presence of atmospheric oxygen to form a furan-5-carboxylic acid derivative[2]. If ester hydrolysis were occurring, the aldehyde proton would remain intact, but you would observe the loss of the methyl ester singlet (~3.8 ppm).

  • Causality & Fix: Autoxidation proceeds via a radical chain mechanism initiated by UV light or trace transition metals. Prevent this by storing the compound in amber glass vials (to block photo-initiation) and purging the headspace with Argon. Argon is heavier than Nitrogen and provides a superior, denser protective blanket against oxygen ingress.

Q3: How stable is the furan-3-carboxylate ester linkage in aqueous buffers during my biological assays? A3: Furoyl scaffolds exhibit moderate stability against hydrolysis compared to standard aliphatic esters due to the electron-withdrawing nature of the furan ring, which partially stabilizes the ester carbonyl[3]. However, prolonged exposure to aqueous media at physiological pH (7.4) or higher will eventually lead to hydrolysis.

  • Causality & Fix: Water acts as a nucleophile, attacking the ester carbonyl. Prepare aqueous stock solutions immediately before use. For long-term liquid storage, dissolve the compound in anhydrous DMSO and store aliquots at -80°C to halt nucleophilic attack kinetically.

Quantitative Degradation Profile

The following table summarizes the expected stability of Methyl 2-ethyl-5-formylfuran-3-carboxylate under various storage conditions, highlighting the critical need for strict environmental controls.

Storage ConditionTimeframePrimary Degradant ObservedRemaining Purity (%)
Room Temp, Ambient Air, Clear Vial4 WeeksAutoxidized Carboxylic Acid< 70%
Room Temp, Argon, Amber Vial4 WeeksHumins / Polymers~ 85%
4°C, Ambient Air, Clear Vial6 MonthsAutoxidized Carboxylic Acid~ 80%
-20°C, Argon, Amber Vial, Desiccant 12 Months None (Stable) > 98%

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Inert Aliquoting for Long-Term Storage

To prevent repeated freeze-thaw cycles and moisture introduction, bulk material must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Preparation: Dry all amber glass vials and PTFE-lined septum caps in an oven at 120°C for 2 hours. Cool them in a vacuum desiccator.

  • Thermal Equilibration: Allow the sealed bulk bottle to reach room temperature inside a desiccator before opening. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture, accelerating ester hydrolysis.

  • Aliquoting: Transfer single-use amounts (e.g., 50 mg) into the pre-weighed, oven-dried amber vials.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile needle) into the vial. Purge the headspace with a gentle stream of Argon for 30 seconds.

  • Sealing: Cap immediately. Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Storage: Place the sealed vials in a secondary sealed container filled with indicating silica gel desiccant and store at -20°C.

  • Self-Validation Step: Weigh the vial before and after storage. A mass increase indicates a failed seal and the ingress of atmospheric moisture.

Protocol B: Rescue Purification of Oxidized Material

If a batch has undergone autoxidation (conversion of the formyl group to a carboxylic acid), the intact ester can be rescued using a mild liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded compound mixture in a minimal volume of Dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Wash with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The mildly basic NaHCO₃ deprotonates the autoxidized carboxylic acid byproducts, rendering them water-soluble, while the intact target ester remains in the organic phase.

  • Extraction: Extract the aqueous layer once with fresh DCM to recover any residual intact ester. Combine the organic layers.

  • Self-Validation Step (TLC): Spot the aqueous and organic layers on a silica TLC plate (eluent: 3:1 Hexanes/Ethyl Acetate) and visualize under UV (254 nm). The intact ester will migrate up the plate (higher Rf), while the oxidized acid will remain trapped at the baseline of the aqueous spot. If the organic spot is clean, the extraction was successful.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal polymerization[4].

References

  • Molport Database | methyl 2-ethyl-5-formylfuran-3-carboxylate | 1803583-65-4 |[Link]

  • MDPI (Molecules) | 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors |[Link]

  • ACS (Industrial & Engineering Chemistry Research) | Highly Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Formylfuran Mediated by Surface Superoxo and Peroxo on Mo3Cu1/NH2-SBA-15 |[Link]

  • MDPI (Polymers) | 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Methyl 2-ethyl-5-formylfuran-3-carboxylate vs furfural

An In-Depth Comparative Guide to the Reactivity of Furan-Based Aldehydes: Furfural vs. Methyl 2-ethyl-5-formylfuran-3-carboxylate Introduction Furan-based aldehydes, particularly furfural, are cornerstone platform molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of Furan-Based Aldehydes: Furfural vs. Methyl 2-ethyl-5-formylfuran-3-carboxylate

Introduction

Furan-based aldehydes, particularly furfural, are cornerstone platform molecules derived from renewable biomass.[1] Their rich chemistry allows for the synthesis of a diverse array of value-added chemicals, polymers, and biofuels.[2][3] As synthetic strategies evolve, increasingly complex substituted furans are being utilized as building blocks. A critical aspect for any researcher in this field is to understand how substituents on the furan ring modulate the reactivity of its functional groups.

This guide provides a detailed comparative analysis of the chemical reactivity of the parent furan aldehyde, furfural, against a more complex derivative, Methyl 2-ethyl-5-formylfuran-3-carboxylate. We will dissect the electronic and steric influences of the substituents on the carboxylate compound and predict how its reactivity—both at the aldehyde and on the furan ring itself—diverges from that of furfural. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data from peer-reviewed literature, providing researchers with the predictive power to design more efficient synthetic routes.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic aldehyde is dictated by the electronic environment of both the formyl group and the aromatic ring. In furans, the oxygen heteroatom and the attached substituents engage in a delicate interplay of inductive and resonance effects that govern the molecule's behavior.

Furfural serves as our baseline. It consists of a furan ring with an aldehyde group at the C2 position.[4] The furan ring is π-electron rich, and the oxygen heteroatom donates electron density into the ring via resonance, making the ring susceptible to electrophilic attack.[5] Conversely, the aldehyde group is a meta-director and is strongly deactivating due to its electron-withdrawing nature, which reduces the nucleophilicity of the furan ring compared to furan itself.[6]

Methyl 2-ethyl-5-formylfuran-3-carboxylate presents a more complex electronic landscape. In addition to the C5-formyl group, it possesses an electron-donating ethyl group at C2 and a strongly electron-withdrawing methyl carboxylate (ester) group at C3.

  • Electron-Donating Group (EDG): The C2-ethyl group is a weak alkyl donor, feeding electron density into the ring through an inductive effect.

  • Electron-Withdrawing Groups (EWGs): The C5-formyl and C3-methyl carboxylate groups are potent EWGs. They pull electron density from the furan ring through both inductive and resonance effects.

The net effect of these substituents is a significant polarization of the molecule, which has profound implications for its reactivity, as detailed in the following sections.

Caption: Structural comparison and electronic effects of substituents.

Comparative Reactivity of the Aldehyde Group

The primary site of reaction for aldehydes is the electrophilic carbonyl carbon. The reactivity of this carbon towards nucleophiles is enhanced by electron-withdrawing groups, which increase its partial positive charge.

Reaction TypeReagent/ConditionsFurfural Reactivity (Baseline)Methyl 2-ethyl-5-formylfuran-3-carboxylate Reactivity (Predicted)Governing Factor
Nucleophilic Addition Grignard (R-MgX), Organolithium (R-Li)ModerateHigher The C3-ester group strongly withdraws electron density, making the C5-aldehyde carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
Oxidation Tollens' Reagent (Ag(NH₃)₂⁺), H₂O₂[7]Readily OxidizedHigher The increased electrophilicity of the carbonyl carbon facilitates the initial hydration or nucleophilic attack step required for many oxidation mechanisms.
Reduction NaBH₄, H₂/Catalyst[8][9]Readily ReducedHigher The electron-deficient carbonyl carbon is more readily attacked by the hydride (H⁻) nucleophile.
Condensation Acetone, base (Aldol)[10][11]; Hippuric Acid[12]GoodHigher Base-catalyzed condensation reactions are initiated by nucleophilic attack on the aldehyde. The increased electrophilicity of the substituted furan's aldehyde will accelerate this step. Studies on other substituted furans confirm that EWGs activate the carbonyl group for condensation.[12]
Cannizzaro Reaction Concentrated NaOH[8][13]Undergoes ReactionLess Favorable While the aldehyde is more electrophilic, the C2-ethyl group introduces some steric hindrance around the furan ring, which may slightly impede the formation of the dimeric transition state required for the hydride transfer.

Causality Explained: The dominant electronic feature of Methyl 2-ethyl-5-formylfuran-3-carboxylate is the powerful electron-withdrawing effect of the methyl carboxylate group at the C3 position. This effect is transmitted through the furan's π-system, significantly increasing the partial positive charge (δ+) on the C5-formyl carbon. This heightened electrophilicity makes the aldehyde a much better target for nucleophiles compared to the aldehyde in furfural. Therefore, reactions initiated by nucleophilic attack—such as reductions, Grignard additions, and aldol condensations—are predicted to proceed at a faster rate.

Caption: Enhanced reactivity of the substituted furan towards nucleophiles.

Comparative Reactivity of the Furan Ring

The furan ring itself can participate in reactions, most notably electrophilic aromatic substitution and cycloadditions (e.g., Diels-Alder). The reactivity of the ring is governed by its electron density or nucleophilicity.

Reaction TypeReagent/ConditionsFurfural Reactivity (Baseline)Methyl 2-ethyl-5-formylfuran-3-carboxylate Reactivity (Predicted)Governing Factor
Electrophilic Aromatic Substitution Br₂, Dioxane; HNO₃/Ac₂OMore reactive than benzene, but deactivated by the -CHO group.[5][14]Lower The combined electron-withdrawing force of the formyl and carboxylate groups severely depletes the electron density of the furan ring, making it much less nucleophilic and thus less reactive towards electrophiles.
Diels-Alder [4+2] Cycloaddition Maleic AnhydrideActs as a diene, but its aromaticity reduces reactivity compared to non-aromatic dienes.[15]Lower Electron-withdrawing groups are known to decrease the reactivity of furan as a diene in Diels-Alder reactions by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).[15]

Causality Explained: While the electron-withdrawing substituents activate the aldehyde group, they have the opposite effect on the furan ring. The C3-ester and C5-aldehyde groups pull electron density out of the π-system, making the ring "electron-poor." Reactions that require the furan ring to act as a nucleophile, such as electrophilic substitution and Diels-Alder reactions, will be significantly slower for Methyl 2-ethyl-5-formylfuran-3-carboxylate than for furfural.

Experimental Protocol: Comparative Oxidation via Tollens' Test

This protocol provides a self-validating method to qualitatively assess the relative oxidation rates of the two aldehydes. The faster formation of a silver mirror indicates higher reactivity.

Objective: To visually compare the rate of oxidation of furfural and Methyl 2-ethyl-5-formylfuran-3-carboxylate.

Materials:

  • Test Tube 1: Furfural (control)

  • Test Tube 2: Methyl 2-ethyl-5-formylfuran-3-carboxylate

  • Tollens' Reagent (prepare fresh):

    • Solution A: 5% (w/v) silver nitrate (AgNO₃) in deionized water.

    • Solution B: 10% (w/v) sodium hydroxide (NaOH) in deionized water.

    • Solution C: Concentrated ammonia (NH₄OH).

  • Ethanol (or suitable solvent to dissolve the substituted furan)

  • Test tubes, pipettes, water bath.

Protocol:

  • Preparation of Tollens' Reagent:

    • In a clean test tube, add 2 mL of Solution A (AgNO₃).

    • Add Solution C (ammonia) dropwise while shaking until the initial brown precipitate of silver oxide (Ag₂O) just redissolves to form the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia.

    • Safety Note: Prepare Tollens' reagent immediately before use and neutralize any excess with dilute acid. Do not store the reagent, as it can form explosive silver nitride upon standing.

  • Sample Preparation:

    • Label two clean test tubes.

    • In Test Tube 1, add 5 drops of furfural.

    • In Test Tube 2, add an equimolar amount of Methyl 2-ethyl-5-formylfuran-3-carboxylate (if solid, dissolve a small amount in a minimal volume of ethanol first).

  • Reaction:

    • Simultaneously, add 2 mL of the freshly prepared Tollens' reagent to each test tube.

    • Gently shake both tubes to mix the contents.

    • Place both tubes in a warm water bath (~60°C).

  • Observation:

    • Observe the tubes for the formation of a silver mirror on the inner surface or a black precipitate of silver.

    • Record the time it takes for the reaction to become apparent in each tube. The tube that shows a faster and more pronounced silver mirror formation contains the more reactive aldehyde.

Caption: Workflow for comparative reactivity assessment using Tollens' test.

Conclusion

The reactivity of a substituted furan aldehyde is a tale of two competing effects. While furfural exhibits a baseline reactivity characteristic of an aromatic aldehyde, the substituents on Methyl 2-ethyl-5-formylfuran-3-carboxylate dramatically alter its chemical behavior.

  • Aldehyde Group Reactivity is Enhanced: The potent electron-withdrawing methyl carboxylate group at C3 makes the aldehyde at C5 significantly more electrophilic. This results in higher reactivity towards nucleophilic addition, oxidation, reduction, and condensation reactions compared to furfural.

  • Furan Ring Reactivity is Diminished: The same electron-withdrawing groups that activate the aldehyde consequently deactivate the furan ring. This results in lower reactivity in reactions where the ring acts as a nucleophile, such as electrophilic aromatic substitution and Diels-Alder reactions.

This comparative guide illustrates that a nuanced understanding of electronic effects is paramount for researchers and drug development professionals. By logically dissecting the structure of a complex furan derivative, one can make robust predictions about its reactivity, enabling the rational design of synthetic pathways and avoiding potential side reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7362, Furfural. Retrieved from [Link]

  • Wikipedia contributors. (2024). Furfural. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • D. V. Ponomarev, et al. (2020). Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research. Available at: [Link]

  • A. B. Chimentão, et al. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. Available at: [Link]

  • A. M. Al-SBAHI, et al. (2018). Common Reactions of Furfural to scalable processes of Residual Biomass. ResearchGate. Available at: [Link]

  • A. M. Al-SBAHI, et al. (2018). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. Available at: [Link]

  • R. Huang, et al. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. Available at: [Link]

  • J. Li, et al. (2023). Recent Advances in Furfural Reduction via Electro- And Photocatalysis: From Mechanism to Catalyst Design. ACS Publications. Available at: [Link]

  • P. S. Niphadkar, et al. (2024). Aldol Condensation of Furfural with Acetone by Using Mg–Al–O-t-Bu HT Catalyst and Kinetic Studies. ACS Publications. Available at: [Link]

  • F. Cavani, et al. (2010). Switching Selectivity in the Hydrogen Transfer Reduction of Furfural. ResearchGate. Available at: [Link]

  • S. M. Sadat, et al. (2017). Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst. MDPI. Available at: [Link]

  • M. J. Climent, et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. MDPI. Available at: [Link]

  • Britannica, The Editors of Encyclopaedia. (2024). "Furfural". Encyclopedia Britannica. Available at: [Link]

  • A. Kráľová, et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Available at: [Link]

  • Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. Retrieved from [Link]

  • P. Marasabessy, et al. (2021). Chemistry of Furfural and Furanic Derivatives: An Entry Point of Lignocellulose in Biorefineries to Produce Renewable Chemicals, Polymers, and Biofuels. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 298615, Ethyl 5-formyl-2-methylfuran-3-carboxylate. Retrieved from [Link]

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Comparative

Benchmarking synthetic routes for Methyl 2-ethyl-5-formylfuran-3-carboxylate

Benchmarking Synthetic Routes for Methyl 2-ethyl-5-formylfuran-3-carboxylate: A Comparative Guide Executive Summary Multi-substituted furans are highly privileged scaffolds in medicinal chemistry, frequently serving as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for Methyl 2-ethyl-5-formylfuran-3-carboxylate: A Comparative Guide

Executive Summary

Multi-substituted furans are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in BET bromodomain inhibitors and kinase modulators . Methyl 2-ethyl-5-formylfuran-3-carboxylate (CAS: 1803583-65-4) is a particularly valuable building block, offering three distinct vectors for functionalization: an ethyl group for lipophilic packing, an ester for hydrogen bonding or hydrolysis, and a reactive formyl group for reductive aminations or olefination.

This guide benchmarks three distinct synthetic routes to this molecule, evaluating their mechanistic causality, scalability, and overall efficiency to aid researchers in selecting the optimal process for their drug development workflows.

RouteComparison Target Methyl 2-ethyl-5-formylfuran-3-carboxylate R1_Start Methyl 2-ethylfuran-3-carboxylate R1_Step Vilsmeier-Haack (POCl3, DMF) R1_Start->R1_Step R1_Step->Target Route 1 (85%) R3_Start Hydroxymethyl Furan Precursor R3_Step Selective Oxidation (MnO2) R3_Start->R3_Step R3_Step->Target Route 2 (>90%) R4_Start Furan-3-carboxylate Core R4_Step Directed Lithiation (LDA, DMF) R4_Start->R4_Step R4_Step->Target Route 3 (65%)

Fig 1. Logical workflow comparing three synthetic routes to the target furan derivative.

Route 1: Vilsmeier-Haack Formylation (The Industry Standard)

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto electron-rich heterocycles .

Mechanistic Causality: The starting material, methyl 2-ethylfuran-3-carboxylate, features an electron-donating ethyl group at C2 and an electron-withdrawing ester at C3. Furans inherently favor electrophilic aromatic substitution at the α -positions (C2 and C5) due to superior resonance stabilization of the resulting Wheland intermediate. Because C2 is sterically blocked by the ethyl group, the electrophilic chloroiminium ion is directed exclusively to the C5 position. Furthermore, the C3 ester weakly deactivates the adjacent C4 position, reinforcing the exquisite C5 regioselectivity .

VHMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion DMF->VReagent Activation Wheland Wheland Intermediate VReagent->Wheland Furan Furan Substrate Furan->Wheland C5 Attack Iminium Iminium Salt Wheland->Iminium -HCl Product Formylated Furan Iminium->Product Hydrolysis

Fig 2. Mechanistic pathway of the Vilsmeier-Haack formylation at the furan C5 position.

Self-Validating Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried flask under N2, add anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice bath. Add freshly distilled POCl3 (1.2 equiv) dropwise. Causality: Dropwise addition controls the exothermic formation of the chloroiminium ion, preventing localized heating that can degrade the reagent into resinous byproducts. Stir for 30 minutes until a pale yellow complex forms.

  • Electrophilic Attack: Dissolve methyl 2-ethylfuran-3-carboxylate (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1); the product spot will appear lower in Rf due to the polar formyl group.

  • Hydrolysis & Quenching: Pour the reaction mixture over crushed ice and slowly add saturated aqueous NaHCO3 until the pH reaches 7. Causality: The iminium intermediate is stable under anhydrous conditions; aqueous base is strictly required to hydrolyze it into the final aldehyde. Neutralization also prevents acid-catalyzed polymerization of the furan core.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Route 2: Selective Oxidation of a Hydroxymethyl Precursor

For substrates where acidic Vilsmeier conditions lead to degradation, a bottom-up approach utilizing the selective oxidation of methyl 2-ethyl-5-(hydroxymethyl)furan-3-carboxylate is preferred.

Mechanistic Causality: Manganese dioxide (MnO2) is a mild, heterogeneous oxidant highly selective for allylic, benzylic, and "furanylic" alcohols. It operates via a single-electron transfer radical mechanism on the solid surface of the reagent, cleanly converting the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid .

Self-Validating Protocol:

  • Reaction Setup: Dissolve the hydroxymethyl furan precursor (1.0 equiv) in DCM (0.1 M concentration).

  • Oxidation: Add activated MnO2 (10.0 equiv) in a single portion. Causality: Because the reaction occurs entirely on the solid surface of the MnO2 lattice, a massive stoichiometric excess is required to ensure complete conversion.

  • Monitoring: Stir vigorously at room temperature for 12 hours. TLC will show quantitative conversion to a UV-active spot.

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Wash the pad extensively with DCM. Evaporate the filtrate to yield the analytically pure aldehyde.

Route 3: Directed Lithiation and DMF Trapping

When pre-functionalized precursors are unavailable, directed ortho-lithiation (DoM) or direct deprotonation offers a regioselective alternative.

Mechanistic Causality: The C5 proton of the furan ring is the most acidic. Treatment with a strong, non-nucleophilic base like LDA at cryogenic temperatures selectively deprotonates C5. The resulting organolithium species is highly nucleophilic and rapidly attacks anhydrous DMF. Subsequent aqueous workup collapses the tetrahedral intermediate to reveal the formyl group.

Self-Validating Protocol:

  • Lithiation: Dissolve methyl 2-ethylfuran-3-carboxylate (1.0 equiv) in anhydrous THF. Cool to -78 °C. Add LDA (1.1 equiv) dropwise. Causality: Strict cryogenic control (-78 °C) is mandatory to prevent the strong base from attacking the C3 methyl ester via nucleophilic acyl substitution.

  • Trapping: Stir for 1 hour, then add anhydrous DMF (2.0 equiv). Stir for an additional 2 hours at -78 °C.

  • Quenching: Quench cold with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate.

Comparative Data Analysis

The following table benchmarks the quantitative performance of each synthetic route to guide process selection.

Performance MetricRoute 1: Vilsmeier-HaackRoute 2: MnO2 OxidationRoute 3: Directed Lithiation
Overall Yield 75–85%>90%60–70%
Regioselectivity Excellent (Exclusive C5)N/A (Pre-installed)Good (Requires cryogenic control)
Scalability High (Kilogram scale)Moderate (High reagent mass)Low (Cryogenic limitations)
Atom Economy ModerateLow (Excess MnO2)Low (Excess base/solvent)
Precursor Cost LowHighLow

Conclusion & Recommendations

For the routine synthesis of methyl 2-ethyl-5-formylfuran-3-carboxylate, Route 1 (Vilsmeier-Haack) remains the industry standard due to its high scalability, low precursor cost, and excellent regioselectivity. Route 2 is reserved for late-stage functionalization where acidic conditions cannot be tolerated, while Route 3 serves as a specialized alternative when electrophilic aromatic substitution fails.

References

  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors. ACS Publications.[Link]

  • Conversion of Unprotected Aldose Sugars to Polyhydroxyalkyl and C-Glycosyl Furans via Zirconium Catalysis. ACS Publications.[Link]

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Reactant of Route 1
Methyl 2-ethyl-5-formylfuran-3-carboxylate
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Reactant of Route 2
Methyl 2-ethyl-5-formylfuran-3-carboxylate
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